molecular formula C17H19N5O3S B4501272 3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(1,3-thiazol-2-YL)propanamide

3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(1,3-thiazol-2-YL)propanamide

Cat. No.: B4501272
M. Wt: 373.4 g/mol
InChI Key: JWHNYBJQDUWLDY-UHFFFAOYSA-N
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Description

3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(1,3-thiazol-2-YL)propanamide is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(1,3-thiazol-2-YL)propanamide typically involves multi-step organic reactions. The key steps include the formation of the oxadiazole ring, the thiazole ring, and the pyridine ring. Common synthetic methods involve cyclization reactions, condensation reactions, and nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological or material properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications.

Biology

In biological research, the compound can be used as a probe to study enzyme activities and protein interactions. Its heterocyclic rings can interact with various biological targets.

Medicine

In medicinal chemistry, the compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with a variety of biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(1,3-thiazol-2-YL)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s multiple rings and functional groups allow it to form various types of interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • **3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(1,3-thiazol-2-YL)propanamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups. This structure allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[3-(6-methyl-2-oxo-1-propan-2-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-10(2)22-11(3)4-5-12(16(22)24)15-20-14(25-21-15)7-6-13(23)19-17-18-8-9-26-17/h4-5,8-10H,6-7H2,1-3H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHNYBJQDUWLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1C(C)C)C2=NOC(=N2)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(1,3-thiazol-2-YL)propanamide
Reactant of Route 2
Reactant of Route 2
3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(1,3-thiazol-2-YL)propanamide
Reactant of Route 3
3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(1,3-thiazol-2-YL)propanamide
Reactant of Route 4
3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(1,3-thiazol-2-YL)propanamide
Reactant of Route 5
Reactant of Route 5
3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(1,3-thiazol-2-YL)propanamide
Reactant of Route 6
3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(1,3-thiazol-2-YL)propanamide

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